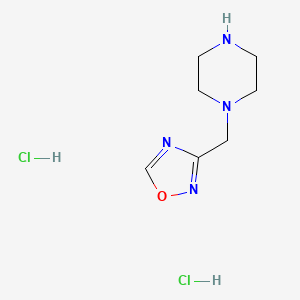

1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride

CAS No.: 1258639-75-6

Cat. No.: VC2823681

Molecular Formula: C7H13ClN4O

Molecular Weight: 204.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1258639-75-6 |

|---|---|

| Molecular Formula | C7H13ClN4O |

| Molecular Weight | 204.66 g/mol |

| IUPAC Name | 3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole;hydrochloride |

| Standard InChI | InChI=1S/C7H12N4O.ClH/c1-3-11(4-2-8-1)5-7-9-6-12-10-7;/h6,8H,1-5H2;1H |

| Standard InChI Key | HSNJKPMOPDTMCP-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1)CC2=NOC=N2.Cl.Cl |

| Canonical SMILES | C1CN(CCN1)CC2=NOC=N2.Cl |

Introduction

Chemical Identity and Structural Characteristics

1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride is identified by the CAS registry number 1258639-75-6 and possesses the molecular formula C7H14Cl2N4O . The compound has a molecular weight of 241.12 g/mol and consists of a piperazine ring (a six-membered heterocyclic amine) connected to a 1,2,4-oxadiazole ring via a methylene bridge . The dihydrochloride salt formation enhances its solubility in water, making it suitable for various applications, particularly in medicinal chemistry .

The structural composition can be further understood through its IUPAC name: 3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole;dihydrochloride . The compound features a distinctive chemical architecture that contributes to its potential biological activity. The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, providing stability and specific reactivity patterns .

Structural Identifiers

The compound can be represented through various chemical identifiers as detailed in Table 1:

| Identifier Type | Value |

|---|---|

| InChI | InChI=1S/C7H12N4O.2ClH/c1-3-11(4-2-8-1)5-7-9-6-12-10-7;;/h6,8H,1-5H2;2*1H |

| InChI Key | ZOTKGVGEWSZYAP-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1)CC2=NOC=N2.Cl.Cl |

| Canonical SMILES | C1CN(CCN1)CC2=NOC=N2.Cl.Cl |

Data compiled from PubChem database

Physical and Chemical Properties

The physical and chemical properties of 1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride are essential for understanding its behavior in different environments and its potential applications in research and development.

Physical Properties

As a dihydrochloride salt, the compound exhibits enhanced water solubility compared to its free base form . This property is particularly valuable for pharmaceutical applications, where water solubility often determines bioavailability. The salt formation also affects other physical characteristics such as melting point, stability, and crystalline structure, though specific data on these parameters is limited in the available literature.

Chemical Reactivity

Synthesis Methods

The synthesis of 1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride involves specific chemical processes that have been developed and refined over time. Understanding these synthetic routes is crucial for researchers working with this compound.

General Synthetic Approaches for 1,2,4-Oxadiazoles

The synthesis of 1,2,4-oxadiazole derivatives, including 1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride, typically follows one of several established methods. The most common approaches include:

-

Reaction of amidoximes with carboxylic acid derivatives, leading to heterocyclization

-

One-pot synthetic procedures at room temperature using amidoximes and carboxylic acid esters in superbase medium NaOH/DMSO

Structure-Activity Relationships

Understanding the relationship between the structural features of 1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride and its biological activities provides valuable insights for medicinal chemists and researchers working on drug development.

Key Structural Elements

The biological activity of 1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride can be attributed to several key structural elements:

Comparison with Similar Compounds

Table 2 provides a comparison of 1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride with related compounds, highlighting structural similarities and differences that may influence biological activity:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| 1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride | C7H14Cl2N4O | 241.12 | Base structure |

| 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride | C8H16Cl2N4O | 255.14 | Methyl group at position 5 of oxadiazole |

| 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride | C8H14N4O·HCl | 218.69 | Methyl group at position 3 of oxadiazole; monohydrochloride |

| 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochloride | C10H20Cl2N4O | 283.2 (approximate) | Propan-2-yl group at position 3 of oxadiazole |

| 1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride | C13H18Cl2N4O | 317.21 | Phenyl group at position 3 of oxadiazole |

Data compiled from search results

Research Applications and Future Directions

1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride has several potential applications in scientific research and pharmaceutical development.

Drug Development

As a scaffold for the development of new therapeutic agents, 1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride offers several advantages :

-

The piperazine backbone provides a versatile platform for structural modifications

-

The 1,2,4-oxadiazole moiety contributes to metabolic stability

-

The compound's potential biological activities make it a promising starting point for developing drugs targeting various conditions

Structure-Based Drug Design

The well-defined structure of 1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride enables structure-based drug design approaches. Researchers can leverage computational modeling and molecular docking studies to predict interactions with biological targets and design derivatives with enhanced efficacy and selectivity.

Future Research Directions

Several promising research directions for 1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride include:

-

Comprehensive evaluation of its antimicrobial, anti-inflammatory, and anticancer activities

-

Development of targeted derivatives with improved pharmacokinetic properties

-

Investigation of potential applications in neurology, given the presence of the piperazine moiety

-

Exploration of novel synthetic routes to improve yield and purity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume